molecular formula C10H9Br B15069061 1-Bromo-2-(but-3-yn-1-yl)benzene

1-Bromo-2-(but-3-yn-1-yl)benzene

Cat. No.: B15069061
M. Wt: 209.08 g/mol
InChI Key: FHUCUZDWVZKJKI-UHFFFAOYSA-N
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Description

1-Bromo-2-(but-3-yn-1-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom and a but-3-yn-1-yl group at the 1- and 2-positions, respectively. The alkyne moiety in the substituent imparts unique reactivity, making it valuable in cross-coupling reactions (e.g., Sonogashira coupling) and cycloaddition processes. Its synthesis typically involves palladium-catalyzed coupling methodologies or Grignard reactions, depending on the desired stereochemistry and substituent configuration . The compound’s electronic profile is characterized by the electron-withdrawing bromine atom and the electron-rich alkyne, creating a polarized aromatic system that influences its chemical behavior.

Properties

IUPAC Name

1-bromo-2-but-3-ynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-2-3-6-9-7-4-5-8-10(9)11/h1,4-5,7-8H,3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUCUZDWVZKJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(but-3-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(but-3-yn-1-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(but-3-yn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of alkanes or alkenes.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(but-3-yn-1-yl)benzene involves its reactivity towards various chemical reagents. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The but-3-yn-1-yl group provides a site for further functionalization, allowing the compound to participate in diverse chemical transformations.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights structural differences between 1-bromo-2-(but-3-yn-1-yl)benzene and analogous brominated benzene derivatives:

Compound Name Substituent Structure Key Functional Groups Electronic Effects Reference ID
This compound –C≡C–CH₂– Alkyne, Bromine Bromine (EWG), Alkyne (moderate EWG)
1-Bromo-2-(phenylethynyl)benzene –C≡C–Ph Aryl-alkyne, Bromine Bromine (EWG), Alkyne (conjugated)
1-Bromo-2-(tert-butoxy)benzene –O–C(CH₃)₃ Ether, Bromine Bromine (EWG), Ether (EDG)
1-Bromo-2-(2-chloro-2-methylpropyl)benzene –CH₂–C(Cl)(CH₃)₂ Alkyl chloride, Bromine Bromine (EWG), Chlorine (EWG)
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene –SO₂–CF₃ Sulfonyl, Bromine Strong EWG (SO₂CF₃, Br)

Key Observations :

  • Electronic Effects : The alkyne group in this compound is less electron-withdrawing compared to sulfonyl or trifluoromethyl groups (e.g., in ), but more polarized than ethers (e.g., ).
  • Steric Effects : Bulky substituents like tert-butoxy () or 2-methylpropyl () hinder reaction sites, whereas linear alkynes (target compound) favor coupling reactions.

Cross-Coupling Reactions :

  • The alkyne group in this compound enables Sonogashira couplings to form conjugated systems, unlike 1-bromo-2-(tert-butoxy)benzene (), which is inert in such reactions due to its ether substituent.
  • Compared to 1-bromo-2-(phenylethynyl)benzene (), the butynyl substituent offers a longer carbon chain for subsequent functionalization.

Rearrangement and Cyclization :

  • Under anionic conditions, this compound may undergo cyclization to form indene derivatives, contrasting with 1-bromo-2-(2-phenyl-3-butenyl)benzene (), which forms tetralin derivatives via allylic rearrangements.

Key Differences :

  • Palladium-based catalysts are critical for alkyne-functionalized derivatives (), whereas Lewis acids (e.g., B(C₆F₅)₃) are used for alkylation ().
Stability and Physical Properties
  • Thermal Stability : Alkynyl-substituted bromobenzenes (target compound) are less stable than aryl- or alkyl-substituted analogs due to alkyne reactivity.
  • Solubility: Polar substituents (e.g., –SO₂CF₃ in ) increase solubility in polar solvents, whereas alkynyl groups favor non-polar media.

Biological Activity

1-Bromo-2-(but-3-yn-1-yl)benzene, a compound with the molecular formula C10_{10}H7_7Br, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial and enzyme inhibition properties.

PropertyValue
Molecular Weight197.07 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. A related study highlighted that certain synthesized compounds showed moderate to very good urease inhibition activity. For example, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene achieved an impressive percentage inhibition of 82% at 100 µg/mL with an IC50_{50} value of 60.2 µg/mL . This suggests that modifications to the bromo group or the alkyne chain may enhance enzyme inhibitory effects.

Synthesis and Evaluation

A study focused on the synthesis of various brominated phenolic compounds revealed that the presence of bromine enhances biological activity due to its electron-withdrawing effects, which stabilize reactive intermediates during biochemical interactions . The following table summarizes findings from relevant studies:

CompoundBiological Activity% Inhibition at 100 µg/mLIC50_{50} (µg/mL)
2-bromo-4-methyl-1-(prop-2-ynyloxy)benzeneAntibacterial against Bacillus subtilis55.6779.9
4-bromo-2-chloro-1-(prop-2-ynyloxy)benzeneUrease inhibitor82.0060.2

Implications for Further Research

The promising results associated with brominated compounds indicate a need for further investigation into the specific biological activities of this compound. Future studies could focus on:

  • In vitro and in vivo testing : Evaluating the compound's efficacy in living organisms.
  • Mechanistic studies : Understanding how structural variations influence biological activity.
  • Comparative analysis : Assessing its activity against other known antibacterial agents.

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